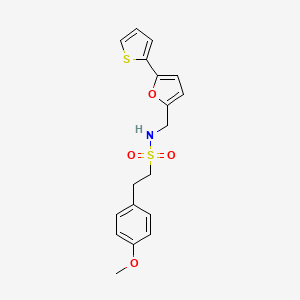

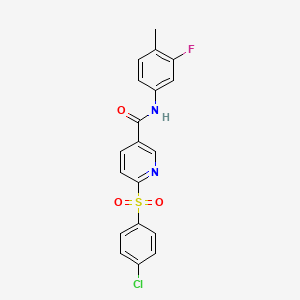

![molecular formula C9H9F3S B2829064 1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol CAS No. 1038981-74-6](/img/structure/B2829064.png)

1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol is a chemical compound with the CAS Number: 1038981-74-6 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C9H9F3S . The InChI code is 1S/C9H9F3S/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 206.23 . It’s a liquid at room temperature . More detailed physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.Applications De Recherche Scientifique

Atomically Precise Metal Nanoclusters

Research has demonstrated the utility of thiols in the synthesis of atomically precise metal nanoclusters, showcasing a novel class of hydride-rich silver nanoclusters co-protected by phosphines. This approach leverages thiols alongside phosphines to design and synthesize new nanocluster families, such as [Ag18H16(TPP)10]2+, highlighting the role of thiols in creating stable nanoclusters with potentially more accessible active metal sites for functionalization. This advancement provides a fresh perspective on the stable NC sizes and simpler ligand-metal bonding, facilitating further exploration in both experimental and computational studies (Bootharaju et al., 2016).

Synthesis of α,β,β-Trifluorostyrenes

The compound has been implicated in methodologies for synthesizing α,β,β-trifluorostyrenes through dehydrohalogenation, offering an efficient, non-organometallic route at room temperature. This method provides a valuable alternative to traditional metallation-Pd(0) coupling methods, demonstrating high yields and showcasing the compound's role in facilitating chemical reactions without the need for metal-based catalysts (Anilkumar & Burton, 2003).

Formal Hydroamination of Styrenes

Investigations into the formal hydroamination of styrenes have utilized 1-phenyl-1H-tetrazole-5-thiol as a reagent, employing it in a unique Markovnikov-selective manner. This process leads to the formation of tetrazolothione moieties in an atom-economical fashion, highlighting a novel application of thiols in organic synthesis and the development of new methods for hydroamination, a critical reaction in organic chemistry (Savolainen, Han, & Wu, 2014).

Copper-Catalyzed Cross-Coupling Reactions

Further research demonstrates the compound's role in copper-catalyzed cross-coupling reactions, where thiols have been used alongside 1,1,1-tris(hydroxymethyl)ethane, a new tridentate O-donor ligand. This ligand facilitates the formation of C-N, C-S, and C-O bonds, underlining the compound's utility in promoting efficient and diverse bond formations in organic synthesis (Chen & Chen, 2006).

Polymerizations and Material Science

The compound also finds application in the field of polymerizations and material science, where its characteristics enable the synthesis of novel polymers and materials with unique properties. For instance, research on the complexation of trifluoromethanesulphonates by their conjugate acid in polymerization reactions showcases the compound's potential in developing new polymeric materials and understanding the underlying mechanisms of polymerization processes (Souverain et al., 1980).

Safety and Hazards

This compound is associated with several hazard statements including H227, H302, H312, H315, H319, H332, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]ethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3S/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNVZONSYDSVSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate](/img/structure/B2828981.png)

![2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)

![4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2828995.png)

![2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2828997.png)

![N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2829000.png)

![N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2829001.png)

![2-Bromo-5-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2829004.png)